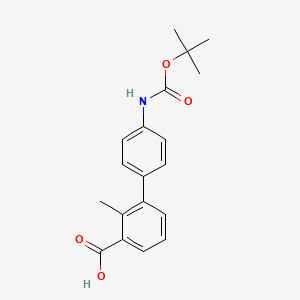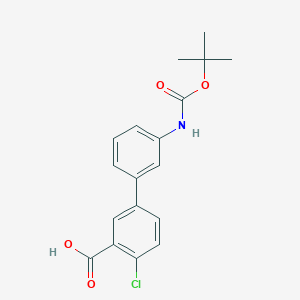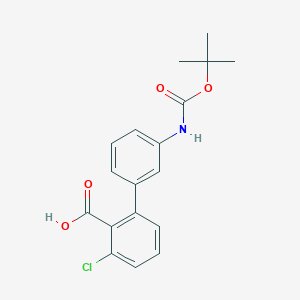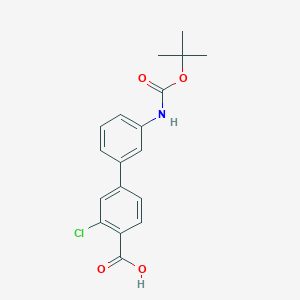
3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, also known as 4-BOC-APM, is a synthetic organic compound used in various scientific research applications. It is a white crystalline solid that is soluble in polar organic solvents and has a melting point of about 128°C. 4-BOC-APM is a versatile compound that has been used in the synthesis of various compounds, including drugs, peptides, and other pharmaceuticals. Additionally, its structure makes it a useful substrate for the study of enzymatic reactions and other biochemical processes.
Scientific Research Applications
3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% is a useful compound for various scientific research applications. It has been used as a substrate for the study of enzyme-catalyzed reactions, and it has been used to synthesize various drugs, peptides, and other pharmaceuticals. Additionally, 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% has been used in the synthesis of various compounds, including peptide-based drugs, antibiotics, and other small molecules.
Mechanism of Action
The mechanism of action of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% is not yet fully understood. However, it is known that the compound can act as a substrate for various enzymatic reactions. The compound can also act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. Additionally, 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% can be used to synthesize various compounds, including peptide-based drugs, antibiotics, and other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% are not yet fully understood. However, the compound has been shown to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. Additionally, the compound has been used in the synthesis of various drugs, peptides, and other pharmaceuticals, and it has been used to study enzyme-catalyzed reactions.
Advantages and Limitations for Lab Experiments
The main advantage of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% for lab experiments is its versatility. The compound is relatively simple to synthesize and can be used in a variety of scientific research applications. Additionally, the compound can act as a substrate for various enzymatic reactions and can be used to synthesize various drugs, peptides, and other pharmaceuticals. However, the compound has some limitations. The compound is not stable in the presence of light or air, and it can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% research. One potential direction is to further explore the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the compound’s potential uses in drug synthesis and to develop more efficient methods for its synthesis. Additionally, further research could be conducted to explore the compound’s potential uses in the study of enzyme-catalyzed reactions. Finally, further research could be conducted to explore the compound’s potential uses in the development of new drugs and other pharmaceuticals.
Synthesis Methods
The synthesis of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% begins with the reaction of 4-bromoacetophenone with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). This reaction produces 4-bromo-2-methylbenzoic acid. The bromoacid is then treated with diisopropylcarbodiimide (DIC) and 4-aminophenol in anhydrous THF. This reaction yields 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% as the final product. The synthesis is relatively simple and can be carried out in a single step.
properties
IUPAC Name |
2-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-15(6-5-7-16(12)17(21)22)13-8-10-14(11-9-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIIUVAEZMEIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)









